3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
3,4,5-Trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with three methoxy groups at the 3-, 4-, and 5-positions. The thieno[3,4-c]pyrazole moiety is fused with a phenyl group at the 2-position.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-17-9-13(10-18(27-2)19(17)28-3)21(25)22-20-15-11-29-12-16(15)23-24(20)14-7-5-4-6-8-14/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUCAWPWDLBXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:
Formation of the Thienopyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Trimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Benzamide Moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of thienopyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that compounds structurally related to 3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can inhibit the proliferation of various cancer cell lines by targeting critical signaling pathways such as BRAF and EGFR.
Case Study:
A study published in a peer-reviewed journal demonstrated that specific substitutions on the pyrazole ring significantly enhanced antitumor activity against breast cancer cell lines. The findings suggested that electron-donating groups improved efficacy compared to unsubstituted counterparts.
Anti-inflammatory Properties
Thienopyrazole derivatives have been evaluated for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential therapeutic applications in managing chronic inflammatory diseases.
Case Study:
In vitro studies showed that a derivative similar to this compound effectively reduced inflammatory markers in macrophages exposed to lipopolysaccharides (LPS).
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains and fungi. The proposed mechanism involves disruption of microbial cell membranes leading to cell lysis.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions under controlled conditions.
- Introduction of the Benzamide Group : The benzamide moiety is introduced via amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or modulate receptor signaling pathways, leading to its observed bioactivities. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzamide and thienopyrazole moieties. Below is a detailed comparison based on substituent effects and inferred properties:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Electronic Effects: The trimethoxy groups in the target compound are electron-donating, which may enhance solubility and influence binding interactions (e.g., hydrogen bonding) in biological systems.
Steric and Lipophilic Effects :
- The 4-methylphenyl group in the compound introduces steric bulk and lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
- The phenyl group in the target compound lacks methyl substitution, suggesting a balance between solubility and lipophilicity .
Biological Activity :
- While neither compound’s activity is explicitly detailed in the evidence, the trimethoxy substitution pattern is prevalent in kinase inhibitors and antimicrobial agents. The bromo analog’s properties align with compounds targeting enzymes sensitive to halogen bonding .
Research Findings and Methodological Considerations
- Structural Analysis: The SHELX software suite () is widely used for crystallographic refinement of such compounds.
- Synthetic Challenges: The thienopyrazole core’s fusion with aromatic groups may necessitate regioselective synthesis, as seen in related compounds .
Biological Activity
3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, alongside case studies and research findings.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole core that is known for its diverse biological activities. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antimicrobial activity. A study on similar compounds demonstrated their effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were notably low for some derivatives, suggesting a strong potential for development as antimicrobial agents .
Table 1: Antimicrobial Activity of Thieno[3,4-c]pyrazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-Phenyl-5,6-dihydro-2H-thieno[3,2-c]pyrazol-3-ol | Staphylococcus aureus | <32 |
| 3,4,5-trimethoxy derivative | MRSA | >128 |
| 3,4-Dimethoxy derivative | VRE | <64 |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Notably, a review highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to this benzamide have shown IC50 values in the low micromolar range against several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) cells .
Table 2: Anticancer Activity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2′-hydroxy-3′-aroxypropyl)-pyrazole | A549 | 0.95 |
| N-(1H-pyrazol-4-carboxamide) | HeLa | 7.01 ± 0.60 |
| 3-(4-chlorophenoxy)-pyrazole | NCI-H460 | 0.30 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the modulation of specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For instance, certain thieno[3,4-c]pyrazole derivatives have been shown to inhibit Aurora-A kinase and CDK2 pathways which are critical in cancer cell proliferation and survival .
Case Studies
A significant study focused on the synthesis and evaluation of various thieno[3,4-c]pyrazole derivatives revealed promising anticancer activity. The research involved testing these compounds against multiple cancer cell lines and assessing their effects on cell viability and apoptosis induction. The results indicated that modifications to the benzamide structure could enhance biological activity significantly.
Q & A
Q. What are the recommended synthetic routes for 3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation of substituted benzamides with heterocyclic amines. For example, refluxing 3,4,5-trimethoxybenzoyl chloride with 2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine in ethanol with catalytic glacial acetic acid (4–5 drops) under reflux for 4–6 hours yields the target compound. Solvent choice (e.g., ethanol vs. acetonitrile) and acid catalysts (e.g., glacial acetic acid vs. trifluoroacetic acid) significantly impact yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can the structural integrity of the synthesized compound be validated?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR spectra to confirm methoxy group integration (3,4,5-trimethoxybenzamide region) and thienopyrazole ring protons.
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond lengths and angles for the thienopyrazole and benzamide moieties .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) and rule out side products.
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Screen for antimicrobial activity using:
- Agar Diffusion Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with ampicillin as a positive control.
- Microbroth Dilution : Determine minimum inhibitory concentrations (MICs) in 96-well plates under standardized CLSI guidelines.
Compounds with 3,4,5-trimethoxyphenyl substituents often exhibit enhanced antifungal and antibacterial activity due to improved membrane penetration .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodological Answer : Conduct meta-analyses with the following steps:
Data Normalization : Adjust for variability in assay conditions (e.g., pH, inoculum size).
Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to compare potency (EC) and efficacy (E).
Mechanistic Studies : Pair bioactivity data with structural analogs to identify SAR trends. For example, replacing the thienopyrazole core with triazole may reduce cytotoxicity while retaining antimicrobial activity .
Q. What computational strategies predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enoyl-ACP reductase (FabI) or fungal CYP51. Prioritize docking poses with hydrogen bonds to methoxy groups.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
- QSAR Modeling : Train models on datasets of structurally related benzamides to predict logP, polar surface area, and bioavailability .
Q. How can synthetic yields be improved without compromising purity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >85%.
- Flow Chemistry : Optimize residence time and temperature gradients for continuous production.
- Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) to enhance solubility and reduce waste .
Q. What experimental designs resolve discrepancies in crystallographic data refinement?
- Methodological Answer :
- Twinning Analysis : Use SHELXD to detect twinning in crystals and apply HKLF 5 format for refinement.
- Disorder Modeling : For flexible methoxy groups, apply PART and SUMP instructions in SHELXL to refine occupancy ratios.
- Validation Tools : Check R and GooF values; values >0.05 or <1.2 may indicate overfitting .
Data Contradiction and Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Methodological Answer : Potential factors include:
- Strain Variability : Use standardized ATCC strains and control for efflux pump expression.
- Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria exhibit 10–1000x higher resistance. Test both modes using crystal violet staining.
- Solubility Limits : Use DMSO concentrations ≤1% to avoid solvent toxicity artifacts .
Q. How can researchers differentiate between cytotoxic and therapeutic effects in cell-based assays?
- Methodological Answer :
- Dual Staining : Combine MTT assays (viability) with Annexin V/PI flow cytometry (apoptosis).
- Selectivity Index (SI) : Calculate SI = IC(normal cells)/IC(cancer cells). SI >3 indicates therapeutic potential.
- ROS Detection : Use DCFH-DA probes to link cytotoxicity to oxidative stress .
Methodological Recommendations
- Structural Characterization : Always cross-validate NMR and X-ray data to confirm regiochemistry of the thienopyrazole ring .
- Biological Replicates : Use n ≥3 technical and biological replicates to ensure statistical power .
- Data Transparency : Share raw crystallographic data (e.g., CIF files) via repositories like Cambridge Structural Database to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
